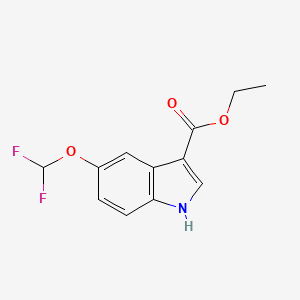

ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a difluoromethoxy group attached to the indole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps are employed to convert the nitro group to an amine, which is then subjected to redox reactions to yield the final product.

Industrial Production Methods

For industrial production, the process is optimized to achieve high yield, low cost, and minimal environmental impact. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with therapeutic properties.

Agrochemicals: The compound is investigated for its potential use in developing new herbicides and pesticides.

Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to target proteins and enzymes . This interaction can modulate various biological pathways, leading to its observed effects in medicinal and agricultural applications.

Comparison with Similar Compounds

Similar Compounds

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Shares the difluoromethoxy group and exhibits similar chemical properties.

Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used as building blocks for synthesizing nitrogen-containing heterocycles.

Uniqueness

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is unique due to the presence of both the indole ring and the difluoromethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is a compound that belongs to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied for their roles in pharmaceuticals, particularly due to their potential anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group, which enhances its stability and lipophilicity, potentially improving its interaction with biological targets. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group is believed to increase the compound's binding affinity to these targets, leading to enhanced therapeutic effects.

Target Enzymes

- 5-Lipoxygenase (5-LO) : This enzyme is involved in the synthesis of leukotrienes, which are mediators of inflammation. Compounds designed around the indole scaffold have shown promising inhibitory effects on 5-LO activity.

- Cyclooxygenases (COX-1 and COX-2) : These enzymes are critical in the inflammatory response. Studies have indicated that certain indole derivatives can inhibit COX enzymes, thereby reducing inflammation.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related compounds exhibited significant inhibition of COX-2 activity, with IC50 values in the micromolar range, suggesting potential for therapeutic use in inflammatory diseases .

Anticancer Properties

Indole derivatives, including this compound, have shown promise in anticancer research. For instance, studies indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Case Study 1: Inhibition of 5-Lipoxygenase

A study reported that derivatives similar to this compound effectively inhibited human 5-LO with IC50 values ranging from 0.7 μM to 0.23 μM in cell-free assays and polymorphonuclear leukocytes respectively . This highlights the compound's potential as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Research has shown that indole derivatives exhibit antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated significant growth inhibition in HCT116 and OVCAR-8 cell lines with IC50 values of approximately 7.76 µM and 9.76 µM respectively . Such findings suggest that this compound may have similar anticancer properties.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the indole scaffold significantly affect biological activity. The presence of electron-withdrawing groups like difluoromethoxy enhances lipophilicity and stability, which are critical for binding to biological targets .

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| This compound | 5-LO | ~0.23 |

| Related Indole Derivative | COX-2 | ~23.8 |

Properties

CAS No. |

1352397-09-1 |

|---|---|

Molecular Formula |

C12H11F2NO3 |

Molecular Weight |

255.22 g/mol |

IUPAC Name |

ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H11F2NO3/c1-2-17-11(16)9-6-15-10-4-3-7(5-8(9)10)18-12(13)14/h3-6,12,15H,2H2,1H3 |

InChI Key |

ZYFGFXJFVGTCCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.